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Compound of Interest

Compound Name: Emitefur

Cat. No.: B1671221 Get Quote

An In-depth Guide to the Chemistry, Mechanism of Action, and Clinical Landscape of a Novel

5-Fluorouracil Derivative

Abstract
Emitefur (BOF-A2) is a novel, orally bioavailable antimetabolite and a derivative of the widely

used chemotherapeutic agent 5-fluorouracil (5-FU). It represents a strategic combination of two

key components: 1-ethoxymethyl-5-fluorouracil (EMFU), a prodrug of 5-FU, and 3-cyano-2,6-

dihydroxypyridine (CNDP), a potent inhibitor of the primary enzyme responsible for 5-FU

catabolism, dihydropyrimidine dehydrogenase (DPD). This dual-action design aims to enhance

the therapeutic index of 5-FU by maintaining sustained and elevated plasma concentrations of

the active drug, thereby improving its antitumor efficacy while potentially mitigating some of the

toxicities associated with conventional 5-FU administration. This technical guide provides a

comprehensive overview of Emitefur, including its chemical structure, mechanism of action,

and a summary of key preclinical and clinical findings.

Chemical Identity and Structure
Emitefur is a complex molecule designed to release the active cytotoxic agent, 5-fluorouracil,

and an agent to prolong its activity, upon metabolic activation.

Chemical Name: 3-((3-(Ethoxymethyl)-5-fluoro-3,6-dihydro-2,6-dioxo-1(2H)-

pyrimidinyl)carbonyl)benzoic acid, 6-(benzoyloxy)-3-cyano-2-pyridinyl ester.[1]
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Synonyms: BOF-A2[1]

Molecular Formula: C₂₈H₁₉FN₄O₈[1][2]

Molecular Weight: 558.47 g/mol [1][2]

Chemical Structure:

The chemical structure of Emitefur consists of the 1-ethoxymethyl derivative of 5-fluorouracil

linked to the DPD inhibitor, 3-cyano-2,6-dihydroxypyridine.[3] A visual representation of the

molecule is provided below.
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Caption: Chemical structure of Emitefur (BOF-A2).

Mechanism of Action
The therapeutic effect of Emitefur is a result of the synergistic action of its two constituent

components following oral administration and subsequent metabolic breakdown.

Upon ingestion, Emitefur is hydrolyzed to release 1-ethoxymethyl-5-fluorouracil (EMFU) and 3-

cyano-2,6-dihydroxypyridine (CNDP).[4][5] EMFU, a masked form of 5-FU, is then converted to
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the active cytotoxic agent, 5-fluorouracil.[4][5] Concurrently, CNDP inhibits the enzyme

dihydropyrimidine dehydrogenase (DPD), which is primarily responsible for the degradation of

5-FU.[3][6][7] This inhibition of DPD leads to a prolonged half-life and sustained high

concentrations of 5-FU in the plasma and tumor tissues.[4][5][8][9] The elevated levels of 5-FU

exert their antineoplastic effects through the inhibition of thymidylate synthase and the

incorporation of its metabolites into RNA and DNA, ultimately leading to cell death.[1]
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Caption: Mechanism of action of Emitefur (BOF-A2).

Preclinical and Clinical Data
Emitefur has been evaluated in several preclinical and clinical studies, demonstrating its

potential as an anticancer agent.

Pharmacokinetic Data
Pharmacokinetic studies in animal models have shown that oral administration of Emitefur
leads to sustained plasma concentrations of 5-FU. In Yoshida sarcoma-bearing rats given a 15

mg/kg oral dose of BOF-A2, the maximum blood concentrations were 2000 ng/ml for EMFU,

300 ng/ml for CNDP, and 40 ng/ml for 5-FU.[4][5] Notably, 5-FU levels in tumor tissue were

significantly higher and more persistent than in the blood, remaining elevated for over 8 hours.

[4][5]
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Parameter Value Species Dose

EMFU Cmax (blood) 2000 ng/ml Rat 15 mg/kg

CNDP Cmax (blood) 300 ng/ml Rat 15 mg/kg

5-FU Cmax (blood) 40 ng/ml Rat 15 mg/kg

Clinical Efficacy
Phase II clinical trials have investigated the efficacy of Emitefur in patients with advanced

cancers.

In a multicenter phase II study involving patients with advanced gastric cancer, Emitefur was

administered orally at a dose of 200 mg twice daily for 2 weeks, followed by a 2-week rest

period.[10] The overall response rate was 38.1% (8 out of 21 evaluable patients), with one

complete response and seven partial responses.[10] The median survival was 13 months for

responders.[10]

Parameter Value

Number of Patients (evaluable) 21

Overall Response Rate 38.1%

Complete Response (CR) 4.8% (1 patient)

Partial Response (PR) 33.3% (7 patients)

No Change (NC) 23.8% (5 patients)

Progressive Disease (PD) 38.1% (8 patients)

Median Survival (Responders) 13 months

Another phase II study evaluated Emitefur in 71 patients with advanced non-small cell lung

cancer using the same dosing regimen.[6] The response rate among 62 evaluable patients was

18%.[6]
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Parameter Value

Number of Patients (evaluable) 62

Overall Response Rate 18% (11 patients)

Adenocarcinoma Responders 8 out of 44

Squamous Cell Carcinoma Responders 3 out of 15

No Change 34 patients

Progressive Disease 17 patients

Safety and Tolerability
The primary adverse events associated with Emitefur treatment are gastrointestinal symptoms,

myelosuppression, and skin symptoms.[10] In the gastric cancer trial, grade 3 or higher

toxicities occurred in 26.1% of patients, all of which were reversible upon discontinuation of the

drug.[10] In the NSCLC study, grade 2 or higher hematologic toxicities (leukopenia,

thrombocytopenia, and anemia) were observed in 5-8% of patients, while non-hematologic

toxicities like anorexia, nausea/vomiting, and diarrhea were reported in approximately 20% or

fewer patients.[6]

Experimental Protocols
Synthesis of Emitefur (BOF-A2)
The synthesis of Emitefur involves the condensation of 3-[3-(chlorocarbonyl)benzoyl]-1-

(ethoxymethyl)-5-fluorouracil with 6-benzoyloxy-3-cyano-2-hydroxypyridine.[11] This reaction is

typically carried out in the presence of triethylamine in refluxing acetonitrile.[11] The starting

materials are synthesized in separate preceding steps.[11]
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Caption: Synthetic workflow for Emitefur (BOF-A2).

In Vivo Antitumor Activity Assay
The antitumor efficacy of Emitefur has been evaluated in various xenograft models. A general

protocol involves the following steps:

Human cancer cell lines (e.g., gastric, colorectal, lung) are subcutaneously inoculated into

nude mice.[8][9]

Once tumors reach a palpable size, mice are randomized into control and treatment groups.

Emitefur is administered orally at specified doses and schedules (e.g., 17.5 to 30 mg/kg

daily for 4 weeks).[9]
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Tumor growth is monitored regularly by measuring tumor volume.

At the end of the study, tumors are excised and weighed, and the inhibition rate is calculated.

Blood and tumor tissue samples may be collected for pharmacokinetic analysis of 5-FU

levels.[9]

Conclusion
Emitefur (BOF-A2) is a rationally designed oral 5-FU derivative that leverages a dual

mechanism to enhance the therapeutic potential of 5-FU. By combining a prodrug of 5-FU with

a DPD inhibitor, Emitefur achieves sustained and elevated levels of the active cytotoxic agent

in both plasma and tumor tissue. Clinical studies have demonstrated its promising antitumor

activity in advanced gastric and non-small cell lung cancers, with a manageable safety profile.

Further research and clinical development are warranted to fully elucidate the role of Emitefur
in the oncology treatment landscape.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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